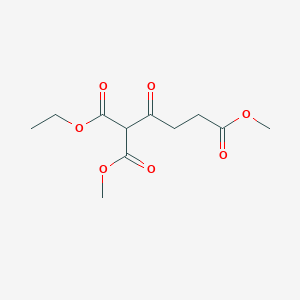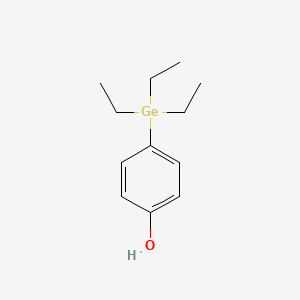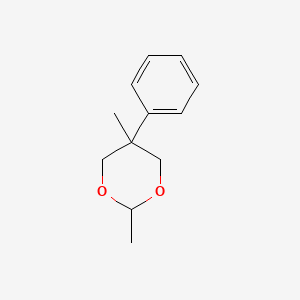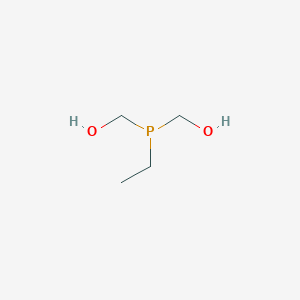
(Ethylphosphanediyl)dimethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Ethylphosphanediyl)dimethanol is a chemical compound with the molecular formula C4H10O4. It is also known by its IUPAC name, 1,2-bis(hydroxymethoxy)ethane. This compound is characterized by its two hydroxyl groups attached to a central ethylene backbone, making it a versatile diol. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(Ethylphosphanediyl)dimethanol can be synthesized through the reaction of ethylene glycol with formaldehyde or paraformaldehyde. The reaction typically involves the use of a catalyst such as trimethylchlorosilane to facilitate the condensation process . The reaction conditions often include a controlled temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where ethylene glycol and formaldehyde are combined under optimized conditions. The process is designed to maximize efficiency and minimize by-products. The product is then purified through distillation or crystallization to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
(Ethylphosphanediyl)dimethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Ethylene glycol monoformate or ethylene glycol diformate.
Reduction: Ethylene glycol or methanol.
Substitution: Ethylene glycol derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(Ethylphosphanediyl)dimethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is used in the formulation of pharmaceuticals and as a stabilizer for certain drugs.
Industry: It is employed in the production of polymers, resins, and adhesives due to its diol functionality.
Wirkmechanismus
The mechanism of action of (Ethylphosphanediyl)dimethanol involves its ability to participate in various chemical reactions due to its hydroxyl groups. These groups can form hydrogen bonds, making the compound a good solvent and reactant in chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylene glycol: Similar in structure but lacks the additional hydroxyl groups.
Propylene glycol: Similar diol but with a different backbone structure.
Glycerol: Contains three hydroxyl groups, making it more hydrophilic.
Uniqueness
(Ethylphosphanediyl)dimethanol is unique due to its specific arrangement of hydroxyl groups, which provides distinct reactivity and solubility properties. This makes it particularly useful in applications where precise control over chemical reactions is required .
Eigenschaften
CAS-Nummer |
5849-96-7 |
|---|---|
Molekularformel |
C4H11O2P |
Molekulargewicht |
122.10 g/mol |
IUPAC-Name |
[ethyl(hydroxymethyl)phosphanyl]methanol |
InChI |
InChI=1S/C4H11O2P/c1-2-7(3-5)4-6/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
HDFOIDAYIKWZGX-UHFFFAOYSA-N |
Kanonische SMILES |
CCP(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


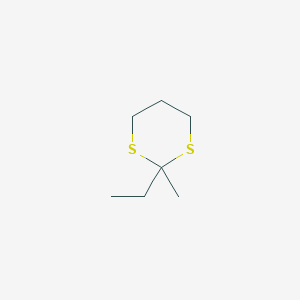


![2-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B14731552.png)
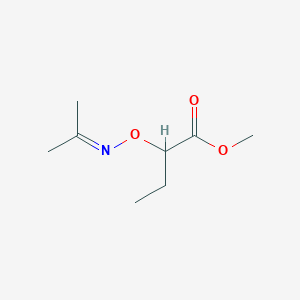

![2-{[1-(4-Methoxyphenyl)propan-2-yl]sulfanyl}butanedioic acid](/img/structure/B14731559.png)
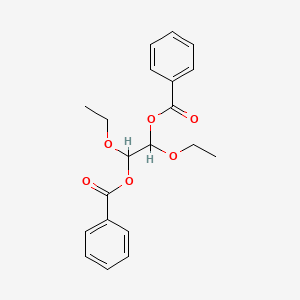
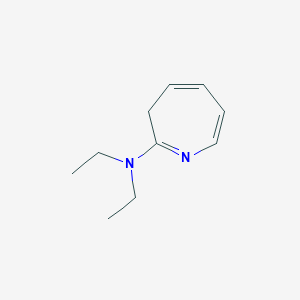
![2,5-Bis[methyl(propan-2-yl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14731577.png)
![5-[(4-Methylphenyl)methyl]-5-phenylimidazolidine-2,4-dione](/img/structure/B14731578.png)
